![molecular formula C7H5BrF2O B14088051 4-Bromo-2-(difluoromethyl)phenol](/img/structure/B14088051.png)
4-Bromo-2-(difluoromethyl)phenol
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Overview
Description
4-Bromo-2-(difluoromethyl)phenol is an organic compound characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(difluoromethyl)phenol typically involves the introduction of bromine and difluoromethyl groups onto a phenol ring. One common method is the electrophilic aromatic substitution reaction, where phenol is treated with bromine in the presence of a catalyst to introduce the bromine atom. The difluoromethyl group can be introduced using difluoromethylating agents under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, followed by purification processes such as recrystallization or distillation to obtain the pure compound. The choice of reagents and conditions is optimized to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(difluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Phenol derivatives with reduced bromine content.
Substitution: Phenolic compounds with various functional groups replacing the bromine atom.
Scientific Research Applications
4-Bromo-2-(difluoromethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-Bromo-2-(difluoromethyl)phenol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the bromine and difluoromethyl groups can participate in halogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(trifluoromethyl)phenol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-Bromo-2-(chloromethyl)phenol: Contains a chloromethyl group instead of a difluoromethyl group.
4-Bromo-2-(methyl)phenol: Contains a methyl group instead of a difluoromethyl group.
Uniqueness
4-Bromo-2-(difluoromethyl)phenol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. The difluoromethyl group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it valuable for various applications .
Biological Activity
4-Bromo-2-(difluoromethyl)phenol is a halogenated phenolic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
This compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C7H5BrF2O |
Molecular Weight | 223.01 g/mol |
IUPAC Name | This compound |
InChI Key | OSHOXKTZTKJRRM-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its functional groups. The hydroxyl group can form hydrogen bonds, while the bromine and difluoromethyl groups facilitate halogen bonding and hydrophobic interactions. These interactions can influence enzyme or receptor activity, leading to various biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating efficacy particularly against Gram-positive bacteria.
Antibacterial Efficacy
A study reported the Minimum Inhibitory Concentration (MIC) values for this compound against several bacterial strains:
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 62.5 |
Enterococcus faecalis | 125 |
Escherichia coli | 125 |
Klebsiella pneumoniae | 15.6 |
The compound exhibited bactericidal action by inhibiting protein synthesis and disrupting nucleic acid production .
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity, surpassing fluconazole in effectiveness against certain fungi:
Fungal Strain | MIC (μg/mL) |
---|---|
Candida albicans | 62.5 |
Aspergillus niger | 250 |
These findings suggest that the compound may be a viable candidate for further development in antifungal therapies .
Case Studies
- Antimicrobial Screening : A study conducted on various derivatives of halogenated phenols highlighted the importance of substituents like bromine and difluoromethyl in enhancing antimicrobial activity. The research demonstrated that compounds with these substitutions had improved efficacy against resistant strains of bacteria .
- Biofilm Inhibition : Research focusing on biofilm-forming bacteria revealed that this compound significantly inhibited biofilm formation in Staphylococcus aureus, with a Minimum Biofilm Inhibitory Concentration (MBIC) of approximately 62 μg/mL. This property is crucial for developing treatments against chronic infections where biofilms are prevalent .
Properties
Molecular Formula |
C7H5BrF2O |
---|---|
Molecular Weight |
223.01 g/mol |
IUPAC Name |
4-bromo-2-(difluoromethyl)phenol |
InChI |
InChI=1S/C7H5BrF2O/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,7,11H |
InChI Key |
OSHOXKTZTKJRRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)F)O |
Origin of Product |
United States |
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